molecular formula C14H13N3O5 B2596997 3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid CAS No. 1417633-69-2

3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid

Cat. No. B2596997
CAS RN: 1417633-69-2
M. Wt: 303.274
InChI Key: PCFRDNPDGMMGQK-UHFFFAOYSA-N
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Description

3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid (hereafter referred to as 3-DIPA) is a relatively new compound that has been studied for its potential uses in scientific research. It is an indole-containing carboxylic acid that has several unique properties that make it an attractive candidate for use in a variety of scientific applications.

Scientific Research Applications

Therapeutic Potential and Synthesis

  • Anticancer Activity : Synthetic derivatives related to the compound have shown significant anticancer activities. For instance, a series of novel substituted analogs were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines, highlighting the potential of these compounds as antitumor agents (Penthala, Crooks, et al., 2011).

  • Antioxidant Activity : Studies have also revealed the antioxidant potential of related compounds. Ultrasound-assisted synthesis has been developed for the selective production of derivatives with significant antioxidant activity, showcasing their potential biological applications where reducing oxidative stress is crucial (Vieira, Thurow, et al., 2017).

  • Synthesis of Fungicidal Agents : Some derivatives have been synthesized and tested for their fungicidal activity against various pathogens, indicating their potential use in agricultural or medicinal applications (Alauddin, Hayat, et al., 2012).

  • Corrosion Inhibition : Amino acid-based imidazolium zwitterions derived from similar structural frameworks have been synthesized and characterized for their corrosion inhibition performance, showcasing a novel application in materials science (Srivastava, Haque, et al., 2017).

  • Spiro-Linked Derivatives as p53 Modulators : Novel analogues designed with a spirooxoindolepyrrolidine nucleus, closely related to the query compound, have been reported as modulators of p53 activity, demonstrating their potential in cancer therapy by modulating cell growth and inducing apoptotic cell death in tumor cells (Gomez-Monterrey, Bertamino, et al., 2010).

properties

IUPAC Name

3-[2,5-dioxo-4-(2-oxo-1,3-dihydroindol-5-yl)imidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-10-6-7-5-8(1-2-9(7)15-10)14(4-3-11(19)20)12(21)16-13(22)17-14/h1-2,5H,3-4,6H2,(H,15,18)(H,19,20)(H2,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFRDNPDGMMGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3(C(=O)NC(=O)N3)CCC(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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